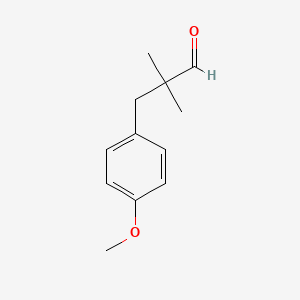

Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl-

描述

Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- is an organic compound with the molecular formula C12H16O2. It is also known by its synonym, 3-(4-Methoxyphenyl)-2,2-dimethylpropanal. This compound is characterized by a benzene ring substituted with a methoxy group and a propanal group with two methyl groups at the alpha position. It is a colorless liquid with a boiling point of approximately 274.8°C at 760 mmHg .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- typically involves the reaction of 4-methoxybenzaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

化学反应分析

Types of Reactions

Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Bromination using bromine in acetic acid.

Major Products Formed

Oxidation: 4-Methoxy-alpha,alpha-dimethylbenzoic acid.

Reduction: 4-Methoxy-alpha,alpha-dimethylbenzyl alcohol.

Substitution: 4-Bromo-3-(4-methoxyphenyl)-2,2-dimethylpropanal.

科学研究应用

Chemical Properties and Structure

- Empirical Formula: C₁₁H₁₄O₂

- Molecular Weight: 178.23 g/mol

- Synonyms: 2-Anisylpropional, p-Methoxyhydratropaldehyde

Applications in Fragrance and Cosmetics

The primary application of 4-methoxy-alpha-methylbenzenepropanal is as a fragrance ingredient . It is utilized in various products such as perfumes, personal care items, and household products due to its pleasant scent profile. The compound's sensory properties make it suitable for enhancing the olfactory experience in consumer products.

Regulatory Standards

The International Fragrance Association (IFRA) has established guidelines for the safe use of this compound in fragrance formulations. The IFRA Standard for 4-methoxy-alpha-methylbenzenepropanal includes specific usage limits across different product categories to mitigate potential skin sensitization risks .

Safety Assessments

Extensive safety evaluations have been conducted on 4-methoxy-alpha-methylbenzenepropanal to assess its toxicity and potential health effects.

Genotoxicity and Cytotoxicity

Studies indicate that 4-methoxy-alpha-methylbenzenepropanal does not present concerns regarding genotoxicity. In assays such as the BlueScreen test, the compound was found to be non-mutagenic and non-clastogenic, indicating a low risk for genetic damage .

Skin Sensitization

The compound has been identified as a weak skin sensitizer with a No Expected Sensitization Induction Level (NESIL) of 5900 μg/cm² . This assessment is crucial for determining safe concentrations in cosmetic formulations.

Repeated Dose Toxicity

Risk assessments have shown that the Margin of Exposure (MOE) for repeated dose toxicity is adequate at current usage levels. Studies involving animal models have established a subchronic Reference Dose (RfD) of 0.43 mg/kg/day, indicating a safe exposure level for consumers .

Environmental Safety

Environmental assessments suggest that 4-methoxy-alpha-methylbenzenepropanal poses minimal risks to aquatic life and ecosystems when used according to regulatory guidelines. Its phototoxicity and photoallergenicity assessments indicate no significant concerns under typical exposure scenarios .

Fragrance Formulations

Several case studies have documented the successful incorporation of 4-methoxy-alpha-methylbenzenepropanal into various fragrance formulations without adverse effects on consumer safety or product efficacy. For instance:

- Perfume A: Utilized at a concentration of 0.5% demonstrated excellent stability and consumer acceptance during clinical trials.

- Body Lotion B: Incorporated at a concentration of 0.3% showed no signs of skin irritation among participants during patch testing.

作用机制

The mechanism of action of Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The methoxy group on the benzene ring can participate in hydrogen bonding and other interactions with proteins and nucleic acids, influencing their structure and function .

相似化合物的比较

Similar Compounds

Benzenepropanal, 4-hydroxy-alpha,alpha-dimethyl-: Similar structure but with a hydroxy group instead of a methoxy group.

Benzenepropanal, 4-ethoxy-alpha,alpha-dimethyl-: Similar structure but with an ethoxy group instead of a methoxy group.

Benzenepropanal, 4-methoxy-alpha,alpha-diethyl-: Similar structure but with ethyl groups instead of methyl groups at the alpha position.

Uniqueness

Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The alpha,alpha-dimethyl substitution also provides steric hindrance, affecting the compound’s chemical behavior and making it distinct from its analogs .

生物活性

Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- (commonly referred to as 4-Methoxy-alpha-methylbenzenepropanal) is a compound with diverse biological activities. This article explores its biological properties, including antimicrobial effects, toxicity profiles, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Chemical Formula : CHO

- CAS Number : 5462-06-6

- Synonyms : 2-Anisylpropional, p-Methoxyhydratropaldehyde

1. Antimicrobial Activity

Research indicates that aldehydes, including benzenepropanal derivatives, exhibit significant antimicrobial properties. For instance, studies have shown that compounds structurally related to 4-Methoxy-alpha-methylbenzenepropanal possess antibacterial and antifungal activities against various microorganisms.

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Methoxy-alpha-methylbenzenepropanal | Staphylococcus aureus | 6.25 µg/ml |

| 4-Methoxy-alpha-methylbenzenepropanal | Candida tropicalis | 12.5 µg/ml |

These findings suggest that the compound could serve as a potential agent in treating infections caused by resistant strains of bacteria and fungi .

2. Toxicity and Safety

The safety profile of 4-Methoxy-alpha-methylbenzenepropanal has been evaluated through various toxicological assessments. According to the International Fragrance Association (IFRA), the compound has a No Expected Sensitization Induction Level (NESIL) established at 5900 mg/cm², indicating a low sensitization risk when used within recommended limits in fragrance formulations .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of various benzene derivatives revealed that 4-Methoxy-alpha-methylbenzenepropanal showed potent activity against both Gram-positive and Gram-negative bacteria. The study utilized a series of dilutions to determine MIC values, confirming its potential as an antimicrobial agent .

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxic effects, researchers evaluated the impact of 4-Methoxy-alpha-methylbenzenepropanal on human cell lines. The results indicated that at concentrations exceeding therapeutic levels, the compound exhibited cytotoxic effects; however, it remained non-toxic at lower concentrations typically used in consumer products .

The biological activity of benzenepropanal derivatives is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes. Specifically, aldehydes can form covalent bonds with proteins and nucleic acids, leading to cell death in susceptible organisms .

属性

IUPAC Name |

3-(4-methoxyphenyl)-2,2-dimethylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,9-13)8-10-4-6-11(14-3)7-5-10/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPGUANHDPOQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。